molecular formula C11H13FO2 B13339397 Methyl 2-(5-fluoro-2-methylphenyl)propanoate

Methyl 2-(5-fluoro-2-methylphenyl)propanoate

Cat. No.: B13339397
M. Wt: 196.22 g/mol
InChI Key: FDNJOSSOAGNNIX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-alpha,2-dimethyl-benzeneacetic acid, methyl ester typically involves the esterification of 5-Fluoro-alpha,2-dimethyl-benzeneacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester .

Industrial Production Methods

In an industrial setting, the production of 5-Fluoro-alpha,2-dimethyl-benzeneacetic acid, methyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-alpha,2-dimethyl-benzeneacetic acid, methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Fluoro-alpha,2-dimethyl-benzeneacetic acid, methyl ester is utilized in various scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Employed in studies involving enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential pharmacological properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Fluoro-alpha,2-dimethyl-benzeneacetic acid, methyl ester involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of active metabolites. These metabolites can then interact with various biological pathways, exerting their effects through modulation of enzyme activity or receptor binding

Properties

Molecular Formula

C11H13FO2

Molecular Weight

196.22 g/mol

IUPAC Name

methyl 2-(5-fluoro-2-methylphenyl)propanoate

InChI

InChI=1S/C11H13FO2/c1-7-4-5-9(12)6-10(7)8(2)11(13)14-3/h4-6,8H,1-3H3

InChI Key

FDNJOSSOAGNNIX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)F)C(C)C(=O)OC

Origin of Product

United States

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